1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline is a sulfonylated indoline derivative characterized by a 2-methylindoline core linked to a 5-chloro-2-ethoxyphenylsulfonyl group. The ethoxy group at the phenyl ring’s 2-position enhances lipophilicity, while the chlorine at the 5-position contributes to electronic effects and steric interactions .
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-3-22-16-9-8-14(18)11-17(16)23(20,21)19-12(2)10-13-6-4-5-7-15(13)19/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZMFCHISSDIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indoline core with a sulfonyl chloride derivative, such as 5-chloro-2-ethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by an indoline moiety linked to a sulfonyl group, which is further attached to a chloro-substituted ethoxyphenyl group. The synthesis typically involves the reaction of substituted phenolic compounds with sulfonyl chlorides and indoline derivatives, often requiring controlled temperature and pH conditions to optimize yields and purity. Common reagents include bases like triethylamine to neutralize by-products during the coupling reaction.
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline exhibits diverse biological activities, primarily attributed to its sulfonamide linkage. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes and metabolic disorders. The exact mechanism of action is still under investigation, but interactions with biological targets such as enzymes or receptors are likely.
Potential Therapeutic Applications
- Anti-inflammatory Agents : The compound's ability to inhibit enzymes linked to inflammation positions it as a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Initial assessments indicate potential antitumor properties, warranting further exploration in cancer therapy contexts. It has shown promise in inhibiting cell growth in various cancer cell lines .
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for certain enzymes associated with metabolic disorders, suggesting applications in treating conditions like diabetes or obesity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- In Vitro Studies : In vitro evaluations have demonstrated its activity against human tumor cells, with significant growth inhibition rates observed in assays conducted by the National Cancer Institute (NCI) .
- Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, focusing on its interaction with specific molecular targets involved in disease pathways .
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfonylated Indoline Derivatives
Compound 18 : 5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline
- Key Differences :
- Substituents : Features a benzyloxy group (vs. ethoxy in the target compound) and a methylsulfonyloxy-indole carbonyl moiety.
- Synthesis : Prepared via methanesulfonyl chloride reaction (92% yield, 4-hour reaction time) .
- Physical Properties : Higher melting point (203–206°C) due to benzyloxy’s crystallinity compared to ethoxy’s flexibility .
Compound 20 : 5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-dimethylsulfamoyloxy-1H-indol-2-yl)carbonyl]indoline
- Key Differences :
Structural Comparison Table
| Property | Target Compound | Compound 18 | Compound 20 |
|---|---|---|---|
| Core Structure | 2-Methylindoline | Indoline + Indole carbonyl | Indoline + Indole carbonyl |
| Sulfonyl Group | 5-Chloro-2-ethoxyphenylsulfonyl | Methylsulfonyloxy-indole | Dimethylsulfamoyloxy-indole |
| Key Substituents | Cl, OEt | BnO, ClCH2 | BnO, ClCH2 |
| Synthesis Yield | Not Reported | 92% | Not Reported |
| Melting Point | Not Reported | 203–206°C | Not Reported |
Functional Group Comparison with CB2-Selective Ligands
Sch225336 (Bis-sulfone CB2 Ligand)
- Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide.
- Key Differences :
SR141716A and SR144528 (Cannabinoid Inverse Agonists)
- Structure : Pyrazole-carboxamide cores with halogenated aryl groups.
Commercial Precursors and Scalability
Biological Activity
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an indoline structure, which is known for its ability to interact with various biological targets. The presence of the chloro and ethoxy groups enhances its chemical reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It interacts with serotonin receptors, particularly the 5-HT6 receptor, influencing neurotransmitter systems involved in mood regulation and cognitive functions .
Anticancer Activity
Research has shown that this compound possesses anticancer properties, potentially inhibiting tumor growth through multiple pathways:
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells, enhancing its anticancer efficacy .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity:
- Cytokine Inhibition : Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in the inflammatory process .
| Activity Type | Inhibition Rate (%) |
|---|---|
| IL-6 | 83 |
| IL-8 | 85 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness varies based on the type of microorganism:
- Bacterial Inhibition : It shows promising results against both Gram-positive and Gram-negative bacteria.
- Antiviral Potential : Preliminary studies suggest potential antiviral effects, warranting further investigation .
Case Studies
- Cancer Research : A study involving the administration of this compound in a mouse model demonstrated a significant reduction in tumor size compared to control groups. This suggests a strong potential for development as an anticancer agent.
- Inflammation Models : In vivo experiments have shown that this compound effectively reduces inflammation in models of arthritis, highlighting its therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-(5-Methyl-2-methoxyphenyl)sulfonyl | Moderate anticancer | Methyl group reduces binding affinity |
| 1-(5-Ethyl-2-hydroxyphenyl)sulfonyl | Antimicrobial | Hydroxy group enhances solubility |
| 1-(5-Chloro-2-fluorophenyl)sulfonyl | Antiviral | Fluorine increases lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
